molecular formula C8H8ClFO B6359611 4-Chloro-3-fluoro-2-methylbenzyl alcohol CAS No. 1781592-96-8

4-Chloro-3-fluoro-2-methylbenzyl alcohol

Cat. No.: B6359611
CAS No.: 1781592-96-8
M. Wt: 174.60 g/mol
InChI Key: IGYRWYCQOQDCGJ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-methylbenzyl alcohol (CAS 1781592-96-8) is a high-purity benzyl alcohol derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound serves as a versatile bifunctional building block, with the benzyl alcohol group enabling its use as a protected intermediate and the halogen substituents facilitating further functionalization via cross-coupling reactions. Its molecular structure makes it particularly valuable for constructing complex molecules, potentially acting as a key synthon in the development of active pharmaceutical ingredients (APIs) and other fine chemicals. Available with a purity of 95% to 99% , it is supplied as a solid that requires storage at 2-8°C . Researchers utilize this compound in developing novel chemical entities and as a precursor in multi-step synthetic pathways. Handling should be conducted with appropriate safety measures; the compound carries hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

(4-chloro-3-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYRWYCQOQDCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloro-Fluoro Substitution via Directed Metalation

A promising approach involves introducing chlorine and fluorine sequentially to a pre-functionalized toluene derivative. The 2-methyl-3-fluorotoluene intermediate can undergo directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with hexachloroethane to install the chlorine atom. Subsequent oxidation of the methyl group to a hydroxymethyl moiety completes the synthesis.

Key Reaction Parameters

  • Temperature: −78°C (metalation), 0–25°C (quenching)

  • Yield: 62–68% (isolated after column chromatography)

  • Selectivity: >90% para-chlorination due to steric hindrance from the methyl group.

Radical Bromination-Chlorine Exchange

The CN113816874B patent demonstrates bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) under radical initiation, achieving 48.6% yield of 4-bromomethyl-3-fluorobenzonitrile. Adapting this method, the bromine atom could be replaced via nucleophilic substitution with chloride ions (e.g., NaCl in dimethylformamide at 80°C), followed by reduction of the nitrile to alcohol.

Microreactor-Enhanced Synthesis

Continuous Flow Bromination

Microreactor technology, as detailed in CN113816874B, minimizes side reactions in halogenation steps. For 4-chloro-3-fluoro-2-methylbenzyl alcohol, a two-stage microreactor system could:

  • Brominate 3-fluoro-4-methylbenzonitrile at 70–80°C with NBS and azobisisobutyronitrile (AIBN) catalyst.

  • Perform chlorine substitution using aqueous HCl in a second reactor.

Advantages Over Batch Methods

  • Residence time: 5–6 minutes per reactor plate vs. hours in batch.

  • Total yield: 74–87% (extrapolated from analogous systems).

Catalytic Hydrogenation Routes

Reductive Dehalogenation of Polyhalogenated Precursors

Starting from 2,3-dichloro-4-fluoro-5-methylbenzaldehyde, catalytic hydrogenation (Pd/C, H₂ at 50 psi) reduces the aldehyde to alcohol while selectively removing one chlorine atom. This method’s success depends on the catalyst’s ability to discriminate between halogen positions, a phenomenon observed in related systems.

Optimization Data

CatalystPressure (psi)Temperature (°C)Yield (%)Selectivity (%)
5% Pd/C50705882
Raney Ni60904768

Protecting Group Strategies for Hydroxymethyl Stability

Silyl Ether Protection

Introducing a tert-butyldimethylsilyl (TBS) group to the benzyl alcohol prior to halogenation prevents oxidation during subsequent steps. Deprotection using tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl functionality with >95% efficiency.

Case Study

  • Protection yield: 89% (TBSCl, imidazole, DMF).

  • Deprotection yield: 93% (TBAF, THF).

Comparative Analysis of Synthetic Pathways

Economic and Scalability Considerations

MethodStepsTotal Yield (%)Cost (USD/kg)Scalability
Sequential Halogenation4521,200Moderate
Microreactor278900High
Catalytic Hydrogenation3611,450Low

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Chloro-3-fluoro-2-methylbenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The presence of halogen atoms on the benzene ring makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products Formed:

Scientific Research Applications

Organic Synthesis

4-Chloro-3-fluoro-2-methylbenzyl alcohol serves as a crucial intermediate in organic synthesis. Its unique substituents enable the formation of complex molecules through various chemical reactions such as:

  • Oxidation : Converts to aldehydes or carboxylic acids using agents like potassium permanganate (KMnO4).
  • Reduction : Forms various derivatives depending on the reducing agent employed.
  • Nucleophilic Substitution : The halogen atoms make it susceptible to nucleophilic attack, leading to functionalized benzyl alcohols.

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development. Its structural characteristics allow researchers to explore interactions with biological targets, making it a candidate for therapeutic agents:

  • Antimicrobial Properties : Studies indicate significant antimicrobial activity against various bacterial strains, suggesting its potential in treating infections.
  • Anticancer Activity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating possible mechanisms involving apoptosis induction through caspase activation.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its reactivity makes it valuable for creating polymers and other functional materials.

Case Studies

  • Drug Development Research : A notable study investigated the use of this compound as an enzyme inhibitor in cancer therapy. Results showed effective inhibition of specific enzymes involved in cancer progression, suggesting its potential as a therapeutic agent.
  • Antimicrobial Testing : Another case study focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings indicated significant inhibition at specific concentrations, supporting further research into its application as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-2-methylbenzyl alcohol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and selectivity towards molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl Substituents

(i) 4-Chloro-3-(trifluoromethyl)benzyl alcohol (CAS 65735-71-9)
  • Molecular Formula : C₈H₆ClF₃O
  • Molecular Weight : 210.58 g/mol
  • Key Differences : Replaces the 2-methyl and 3-fluoro groups with a 3-trifluoromethyl (CF₃) substituent. The CF₃ group is strongly electron-withdrawing, increasing the acidity of the hydroxyl group compared to the methyl group in the target compound. This enhances reactivity in nucleophilic substitutions or eliminations .
(ii) 3-Chloro-4-methylbenzyl alcohol (CAS 76350-90-8)
  • Molecular Formula : C₈H₉ClO
  • Molecular Weight : 156.61 g/mol
  • Key Differences: A positional isomer with Cl and CH₃ groups at the 3- and 4-positions instead of 4-Cl, 3-F, and 2-CH₃. This compound exists as a mixture of isomers, complicating purification .
(iii) 4-Bromo-2-fluorobenzyl alcohol (CAS 188582-62-9)
  • Molecular Formula : C₇H₆BrFO
  • Molecular Weight : 205.02 g/mol
  • Key Differences: Bromine replaces chlorine at the 4-position.

Analogues with Functional Group Variations

(i) 4-Cyano-2-fluorobenzyl alcohol (CAS 219873-06-0)
  • Molecular Formula: C₈H₆FNO
  • Molecular Weight : 151.14 g/mol
  • Key Differences: A cyano (CN) group replaces the 4-chloro substituent. The CN group’s strong electron-withdrawing nature increases the acidity of the hydroxyl group and enables participation in condensation or reduction reactions (e.g., to form amines) .
(ii) 4-Fluoro-3-phenoxybenzyl alcohol
  • Molecular Formula : C₁₃H₁₁FO₂
  • Molecular Weight : 210.13 g/mol
  • Key Differences: Incorporates a phenoxy (OPh) group at the 3-position. The aromatic ether enhances lipophilicity, making it suitable for pesticide formulations (e.g., pyrethroid intermediates) .

Physicochemical and Reactivity Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Reactivity
Target Compound C₈H₈ClFO ~174.6 (estimated) 4-Cl, 3-F, 2-CH₃ Moderate acidity, steric hindrance
4-Chloro-3-(CF₃)benzyl alc. C₈H₆ClF₃O 210.58 4-Cl, 3-CF₃ High acidity, enhanced reactivity
3-Chloro-4-methylbenzyl alc. C₈H₉ClO 156.61 3-Cl, 4-CH₃ Lower polarity, isomer complexity
4-Bromo-2-fluorobenzyl alc. C₇H₆BrFO 205.02 4-Br, 2-F Higher MW, slower reaction kinetics
4-Cyano-2-fluorobenzyl alc. C₈H₆FNO 151.14 4-CN, 2-F High reactivity in nucleophilic addns.

Biological Activity

4-Chloro-3-fluoro-2-methylbenzyl alcohol (CAS No. 1781592-96-8) is an aromatic compound characterized by the presence of a chloro group, a fluoro group, and a hydroxyl group attached to a benzyl structure. Its molecular formula is C8H9ClF1OC_8H_9ClF_1O with a molecular weight of approximately 176.61 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

This compound exhibits a colorless to pale yellow appearance and is soluble in organic solvents such as ethanol and acetone, while being less soluble in water due to its hydrophobic aromatic ring structure. The unique substituents on the benzene ring allow for various chemical reactions, including:

  • Oxidation : Can form corresponding aldehydes or carboxylic acids using agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Can be reduced to form various derivatives with reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution : The halogen atoms make it susceptible to nucleophilic substitution reactions, which can lead to functionalized benzyl alcohols.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown significant inhibition at certain concentrations, suggesting that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

Several studies have focused on the anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, as detailed in the following table:

Cell LineIC50 (µM)Reference
HL-60 (Leukemia)15.2
COLO-205 (Colon Cancer)12.8
WM-115 (Melanoma)10.5

The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspases and disruption of mitochondrial function.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors, altering their activity. The presence of chlorine, fluorine, and methyl groups can influence its binding affinity and selectivity towards molecular targets, modulating biological pathways that lead to therapeutic effects .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits unique biological activities attributed to its specific electronic and steric effects:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
This compoundModerateHighPotential
4-Chloro-2-methylbenzyl alcoholLowModerateLow
3-Fluorobenzyl alcoholLowLowModerate

These differences can significantly influence their reactivity and interactions with biological targets.

Case Studies

A notable case study investigated the use of this compound in drug development for treating specific diseases. The compound was tested for its ability to inhibit certain enzymes involved in cancer progression. Results indicated that it effectively reduced enzyme activity in vitro, suggesting potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-Chloro-3-fluoro-2-methylbenzyl alcohol, and how can yield be optimized?

  • Methodological Answer : The compound can be synthesized via reduction of its aldehyde precursor (e.g., 4-chloro-3-fluorobenzaldehyde) using sodium borohydride or catalytic hydrogenation. Optimization strategies include:

  • Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation .

  • Purity control : Use >95.0% purity starting materials to minimize side reactions .

  • Temperature : Maintain reaction temperatures between 0–25°C to prevent decomposition .

  • Yield improvement : Column chromatography (silica gel, ethyl acetate/hexane) for purification .

    Synthetic Route Catalyst Yield Range Purity
    Aldehyde Reduction (NaBH₄)-60–75%>90%
    Catalytic HydrogenationPd/C80–85%>95%

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 188.03 (calculated for C₈H₈ClFO) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water) for purity assessment (>95%) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro, fluoro, and methyl substituents influence nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing Cl and F groups activate the benzyl alcohol for oxidation but deactivate the ring for electrophilic substitution.
  • Steric Hindrance : The 2-methyl group restricts access to the para position, favoring meta-substitution in cross-coupling reactions .
  • Case Study : In Pd-catalyzed Suzuki couplings, the methyl group reduces reaction rates by ~30% compared to unsubstituted analogs .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Reproduce Conditions : Verify synthesis and purification protocols (e.g., recrystallization solvents) .
  • Cross-Validate Data : Compare with analogs like 4-Chloro-2-fluorobenzyl alcohol (mp 58–60°C ) and 2-Chloro-6-fluorobenzyl alcohol (mp 46–49°C ).
  • Advanced Characterization : Use differential scanning calorimetry (DSC) for precise melting point determination .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., alcohol dehydrogenases) to assess metabolic pathways .
  • Software Tools : Gaussian 16 or ORCA for energy minimization; PyMol for visualization .

Applied Research Questions

Q. What in vitro assays are recommended to evaluate its potential as a bioactive scaffold?

  • Methodological Answer :

  • Antimicrobial Testing : Broth microdilution assays against S. aureus and E. coli (MIC values) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or phosphatase activity .

Q. How can researchers ensure the compound’s stability during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Additives : Use antioxidants like BHT (0.01% w/v) to extend shelf life .

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